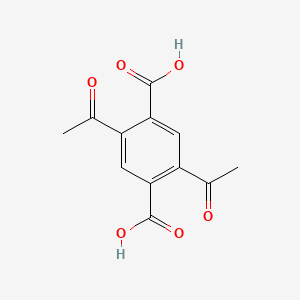
2,5-Diacetyl-terephthalic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,5-Diacetyl-terephthalic acid: is an organic compound with the molecular formula C12H10O6 It is a derivative of terephthalic acid, where two acetyl groups are attached to the 2 and 5 positions of the benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Diacetyl-terephthalic acid typically involves the acetylation of terephthalic acid. One common method is the Friedel-Crafts acylation, where terephthalic acid reacts with acetic anhydride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under reflux conditions to ensure complete acetylation.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve large-scale Friedel-Crafts acylation. The process would be optimized for yield and purity, with careful control of reaction conditions and purification steps to remove any by-products.
Analyse Des Réactions Chimiques
Types of Reactions: 2,5-Diacetyl-terephthalic acid can undergo various chemical reactions, including:
Oxidation: The acetyl groups can be oxidized to carboxylic acids under strong oxidative conditions.
Reduction: The carbonyl groups in the acetyl moieties can be reduced to alcohols using reducing agents like lithium aluminum hydride.
Substitution: The acetyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Major Products:
Oxidation: 2,5-Dicarboxy-terephthalic acid.
Reduction: 2,5-Dihydroxy-terephthalic acid.
Substitution: Various substituted terephthalic acid derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
2,5-Diacetyl-terephthalic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its reactivity makes it a valuable intermediate in organic synthesis.
Materials Science: The compound can be used in the development of new polymers and materials with specific properties. Its derivatives are explored for use in high-performance materials.
Biology and Medicine: While direct applications in biology and medicine are limited, its derivatives may have potential as pharmaceutical intermediates or in the development of new drugs.
Industry: It can be used in the production of specialty chemicals and as a precursor for various industrial processes.
Mécanisme D'action
The mechanism of action of 2,5-Diacetyl-terephthalic acid depends on the specific reactions it undergoes. In general, the acetyl groups can participate in nucleophilic acyl substitution reactions, where nucleophiles attack the carbonyl carbon, leading to the formation of new bonds and the release of acetic acid. The benzene ring provides stability and resonance, facilitating various chemical transformations.
Comparaison Avec Des Composés Similaires
Terephthalic acid: The parent compound, lacking the acetyl groups.
2,5-Dihydroxy-terephthalic acid: A derivative with hydroxyl groups instead of acetyl groups.
2,5-Diamino-terephthalic acid: A derivative with amino groups.
Comparison: 2,5-Diacetyl-terephthalic acid is unique due to the presence of acetyl groups, which impart specific reactivity and properties. Compared to terephthalic acid, it has enhanced reactivity towards nucleophiles and can undergo a wider range of chemical transformations. The acetyl groups also influence its solubility and melting point, making it distinct from other derivatives like 2,5-Dihydroxy-terephthalic acid and 2,5-Diamino-terephthalic acid.
Propriétés
Numéro CAS |
67897-32-9 |
|---|---|
Formule moléculaire |
C12H10O6 |
Poids moléculaire |
250.20 g/mol |
Nom IUPAC |
2,5-diacetylterephthalic acid |
InChI |
InChI=1S/C12H10O6/c1-5(13)7-3-10(12(17)18)8(6(2)14)4-9(7)11(15)16/h3-4H,1-2H3,(H,15,16)(H,17,18) |
Clé InChI |
BCCKNCHLCMNBOV-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)C1=CC(=C(C=C1C(=O)O)C(=O)C)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Benzene, [(2-cyclopenten-1-yloxy)methyl]-](/img/structure/B14466046.png)
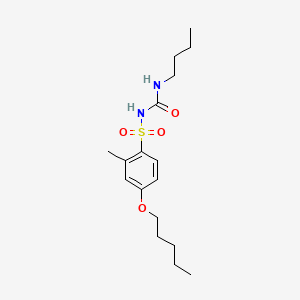
![1-Methyl-2-[(methylsulfanyl)methoxy]benzene](/img/structure/B14466053.png)
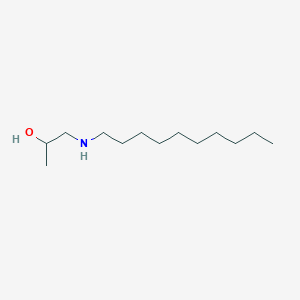
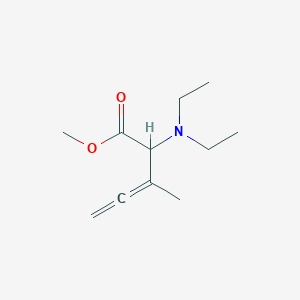

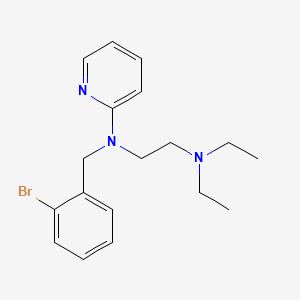
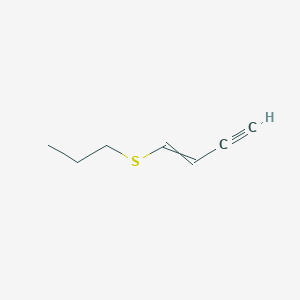
![Sodium;2-[[4-(cyclohexylamino)-9,10-dioxoanthracen-1-yl]amino]-5-ethoxybenzenesulfonate](/img/structure/B14466095.png)
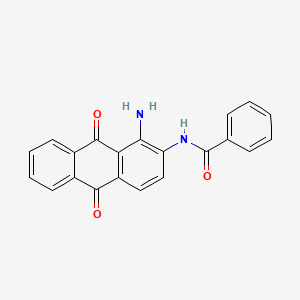
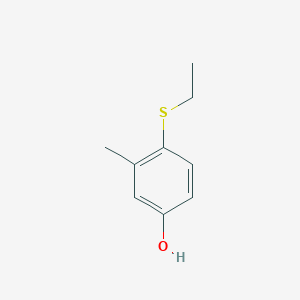
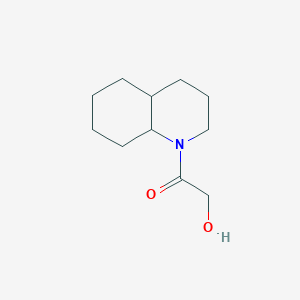
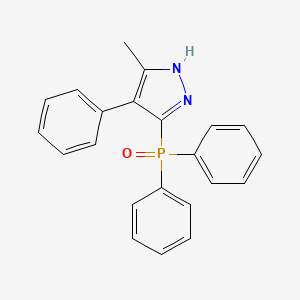
![2-(dimethylamino)-N-[3-[[2-(dimethylamino)acetyl]amino]propyl]acetamide](/img/structure/B14466114.png)
